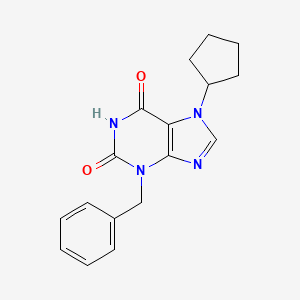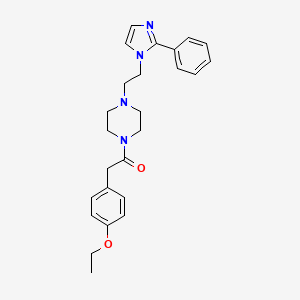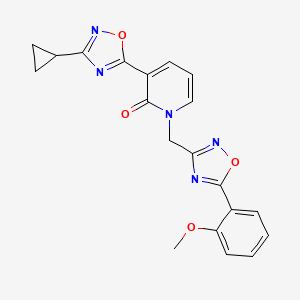
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” is a complex chemical compound with the CAS Number: 565172-46-5 . It has a molecular weight of 310.36 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-benzyl-7-cyclopentyl-3,7-dihydro-1H-purine-2,6-dione . The InChI code for this compound is 1S/C17H18N4O2/c22-16-14-15 (18-11-21 (14)13-8-4-5-9-13)20 (17 (23)19-16)10-12-6-2-1-3-7-12Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione:
Pharmacological Research
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is often studied for its potential pharmacological properties. Researchers investigate its effects on various biological systems to understand its potential as a therapeutic agent. This compound’s structure suggests it may interact with purinergic receptors, which are involved in numerous physiological processes, including neurotransmission, inflammation, and immune responses .
Neuroscience
In neuroscience, this compound is explored for its potential neuroprotective effects. Studies focus on its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its interaction with adenosine receptors, which play a crucial role in the central nervous system, is of particular interest .
Cardiovascular Research
Researchers in cardiovascular science examine this compound for its potential effects on heart function and blood pressure regulation. Its interaction with adenosine receptors can influence vasodilation and myocardial oxygen consumption, making it a candidate for studying treatments for conditions like hypertension and ischemic heart disease .
Cancer Research
In oncology, 3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is investigated for its potential anti-cancer properties. Scientists explore its ability to inhibit cancer cell proliferation and induce apoptosis. Its role in modulating signaling pathways that are often dysregulated in cancer cells is a key area of research .
Immunology
This compound is also studied in the field of immunology for its potential to modulate immune responses. Researchers investigate its effects on cytokine production and immune cell activation, which could have implications for treating autoimmune diseases and inflammatory conditions .
Metabolic Disorders
In the context of metabolic research, this compound is explored for its potential to influence metabolic pathways. Studies focus on its effects on glucose and lipid metabolism, which could be relevant for developing treatments for diabetes and obesity .
Drug Development
Pharmaceutical companies and research institutions study this compound as a lead compound for drug development. Its unique structure and biological activity make it a valuable candidate for designing new drugs with improved efficacy and safety profiles .
Toxicology
Finally, toxicologists study this compound to understand its safety profile and potential toxic effects. Research in this area is crucial for determining the compound’s suitability for therapeutic use and identifying any adverse effects that need to be mitigated .
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject of study for developing new therapeutic strategies and understanding complex biological processes.
Propiedades
IUPAC Name |
3-benzyl-7-cyclopentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-14-15(18-11-21(14)13-8-4-5-9-13)20(17(23)19-16)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLYPIVNQSVKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-cyclopentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2731913.png)
![Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2731914.png)
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2731917.png)


![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)
![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2731923.png)
![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)
![6-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2731927.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2731928.png)
